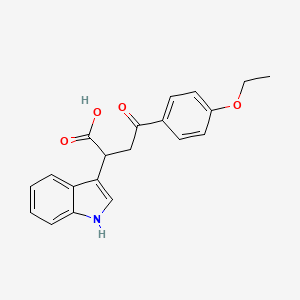
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is a complex organic compound that features both an indole and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl group through a series of coupling reactions. The final step involves the formation of the oxobutanoic acid moiety under controlled conditions, often using specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
- 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
- 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Uniqueness
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects compared to its analogs.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-25-14-9-7-13(8-10-14)19(22)11-16(20(23)24)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQZCARNHZPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)
![7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2849594.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/new.no-structure.jpg)
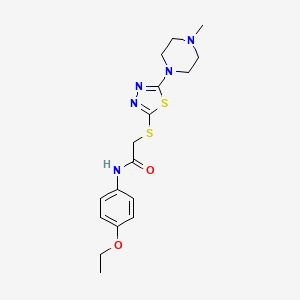
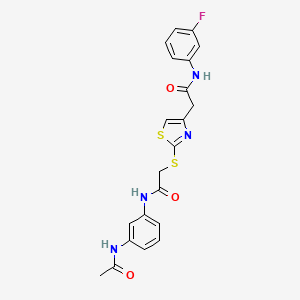
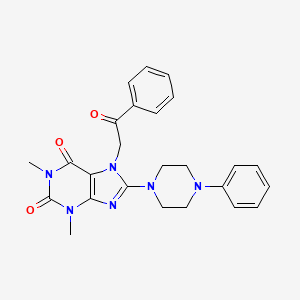
![2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2849601.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea](/img/structure/B2849602.png)
![3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2849603.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2849604.png)
![3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2849607.png)
![(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2849608.png)
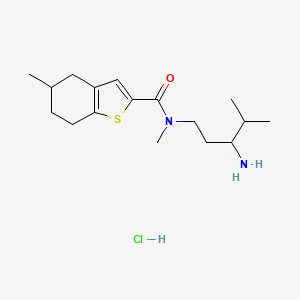
![(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2849610.png)
